2,7-二氯喹唑啉-4-胺

描述

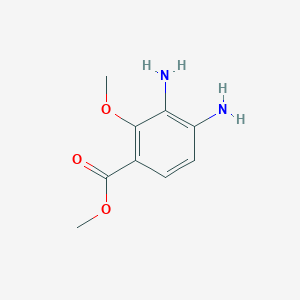

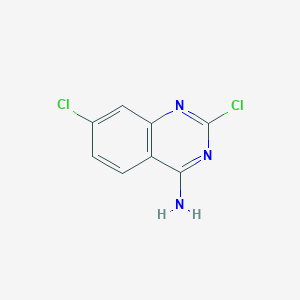

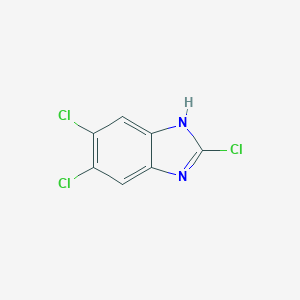

2,7-Dichloroquinazolin-4-amine is a chemical compound that falls within the quinazoline group. Quinazolines are heterocyclic compounds with wide applications in pharmaceuticals and material science due to their unique structural and chemical properties.

Synthesis Analysis

- Traceless Solid-Phase Synthesis : A solid-phase synthesis method involving the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin has been developed for 2,4-diaminoquinazolines, closely related to 2,7-dichloroquinazolin-4-amine (Wilson, 2001).

- Ultrasound Irradiation in Aqueous Media : Synthesis of dihydroquinazolin-4(1H)-one derivatives, related to 2,7-dichloroquinazolin-4-amine, was enhanced by using ultrasound irradiation in aqueous media, catalyzed by dodecylbenzenesulfonic acid (Chen, Li, & Chen, 2015).

Molecular Structure Analysis

While specific studies on the molecular structure of 2,7-dichloroquinazolin-4-amine were not found, the quinazoline nucleus is known for its planarity and potential for aromaticity, contributing to its chemical stability and reactivity.

Chemical Reactions and Properties

- Amination Reactions : Synthesis of aminoquinazoline derivatives, such as 4-aminoquinazoline, involved nucleophilic substitution reactions, suggesting similar potential for 2,7-dichloroquinazolin-4-amine (Liu et al., 2007).

- Copper-Catalyzed Oxidative Amination : Copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds can be a method for synthesizing heteroarylquinazolinones, indicating possible pathways for functionalizing 2,7-dichloroquinazolin-4-amine (Li et al., 2014).

Physical Properties Analysis

The physical properties of 2,7-dichloroquinazolin-4-amine, such as melting point, solubility, and crystallinity, are not directly detailed in the available literature but can be inferred from its structural similarities with other quinazolines.

Chemical Properties Analysis

- Reactivity with Aldehydes : 2,3-Dihydroquinazolin-4(1H)-ones, structurally related to 2,7-dichloroquinazolin-4-amine, showed reactivity with aldehydes in the presence of iodine and potassium carbonate, suggesting potential for various substitution reactions (Azimi & Azizian, 2016).

- Microwave-Accelerated Synthesis : The microwave-accelerated synthesis of chloroquinoline derivatives highlights the potential for efficient and selective synthetic routes for compounds like 2,7-dichloroquinazolin-4-amine (Motiwala, Kumar, & Chakraborti, 2007).

科学研究应用

药物发现中的合成方法和应用:

- 提出了一种新的 2,6-和 2,7-二氨基-4(3H)-喹唑啉酮固相合成方法,重点介绍了其在构建包含 4(3H)-喹唑啉酮部分的组合库中的用途,这在药物发现中具有重要意义 (韦伯等人,2003)。

- 酸催化的 2-(2-氨基苯基)喹唑啉-4-胺合成导致高产率的四环二氢喹唑啉,在制药和营养保健品中具有潜在应用 (马里尼奥和普罗恩卡,2016)。

- 优化用于各种化合物的 2,4-二氨基喹唑啉库的固相合成在药理学研究中具有潜在应用 (德纳等人,2001)。

抗癌应用:

- 吲哚-氨基喹唑啉杂交体表现出潜在的抗癌特性,诱导癌细胞凋亡,并显示出对表皮生长因子受体 (EGFR) 的中度至显着的抑制活性,与吉非替尼相比 (姆法赫勒等人,2018)。

- 4-氨基喹啉衍生物显示出作为一类新型抗癌剂的潜力,其中 N′-(7-氯喹啉-4-基)-N,N-二甲基-乙烷-1,2-二胺对特定癌细胞系表现出最有效的抑制作用 (张等人,2007)。

催化和合成:

- 铑 (III) 催化的 2-芳基喹唑啉-4(3H)-酮与 N-苯甲酸烷基胺的邻位 CH 胺化产生独特的 2,6-双胺化产物,证明了其在温和反应条件下的有效性 (张等人,2018)。

- N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺 (6h) 被确定为一种有效的抗癌剂,具有很高的血脑屏障穿透性和有效的凋亡诱导作用 (西里索马等人,2009)。

其他应用:

- 合成喹唑啉-4-酮中的 4a,b,d,j,o 等化合物显示出大鼠模型中血糖水平显着降低,表明在糖尿病治疗中具有潜在应用 (拉姆等人,2003)。

- 微波辐照是一种合成 N-芳基杂环取代的 4-氨基喹唑啉衍生物的有效方法,为药物合成领域提供了一种绿色方法 (刘等人,2006)。

未来方向

While specific future directions for 2,7-Dichloroquinazolin-4-amine are not mentioned in the retrieved documents, quinazolinone derivatives have been the subject of ongoing interest in medicinal chemistry. They have been explored for their remarkable versatility and potent biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of 2,7-Dichloroquinazolin-4-amine and its derivatives.

作用机制

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been shown to exhibit promising potential for discovering new anti-biofilm and quorum quenching agents against pseudomonas aeruginosa .

Mode of Action

It is known that quinazolinone derivatives can interfere with bacterial communication systems, preventing the formation of biofilms and quenching quorum sensing .

Biochemical Pathways

Given its potential anti-biofilm and quorum quenching activity, it may impact the pathways related to bacterial communication and biofilm formation .

Result of Action

As a quinazolinone derivative, it may prevent the formation of biofilms and quench quorum sensing in bacteria like pseudomonas aeruginosa .

属性

IUPAC Name |

2,7-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSMJCRTQBMITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

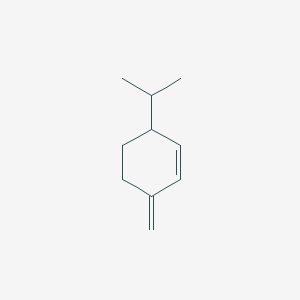

C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloroquinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)